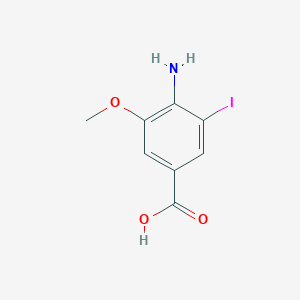

4-Amino-3-iodo-5-methoxybenzoic acid

Description

Significance of Aryl Halides in Synthetic Organic Chemistry

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. tandfonline.comajrconline.org This class of compounds is of fundamental importance in synthetic organic chemistry due to their role as versatile intermediates. tandfonline.com The carbon-halogen bond in aryl halides, particularly with heavier halogens like iodine, is a key site for reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. tandfonline.com

One of the most significant applications of aryl halides is in transition metal-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings utilize aryl halides as electrophilic partners to form biaryl compounds, stilbenes, and other complex aromatic systems. nih.gov The reactivity of the aryl halide in these reactions is dependent on the nature of the halogen, with iodides generally being the most reactive. nih.gov This high reactivity allows for milder reaction conditions, which is often crucial when dealing with sensitive functional groups.

Furthermore, aryl halides are precursors for the formation of organometallic reagents, such as Grignard reagents and organolithium compounds, which are powerful nucleophiles in their own right. nih.gov The ability to introduce a halogen onto an aromatic ring and subsequently transform it into a multitude of other functional groups underscores the strategic importance of aryl halides in the synthesis of pharmaceuticals, agrochemicals, and functional materials. tandfonline.comnih.gov

Role of Substituted Benzoic Acids in Contemporary Chemical Sciences

Substituted benzoic acids are a cornerstone of modern chemical and life sciences. Benzoic acid itself, a simple aromatic carboxylic acid, and its derivatives are found in numerous natural products and are key intermediates in the industrial synthesis of a vast array of organic compounds. sigmaaldrich.com The carboxyl group can undergo a variety of transformations, including esterification, amidation, and reduction, providing access to a wide range of functional groups. sigmaaldrich.com

The nature and position of substituents on the benzoic acid ring profoundly influence its chemical and physical properties, including its acidity and reactivity. nih.gov Electron-withdrawing groups, for instance, increase the acidity of the carboxylic acid, while electron-donating groups decrease it. nih.gov This modulation of properties is critical in the design of molecules with specific functions.

In medicinal chemistry, the benzoic acid motif is a common feature in many drugs. nih.gov For example, derivatives of 4-aminobenzoic acid (PABA) have been investigated for their antimicrobial and cytotoxic activities. nih.govnih.govresearchgate.net The substitution pattern on the ring can be tailored to enhance biological activity and improve pharmacokinetic properties. nih.gov Moreover, iodinated benzoic acid derivatives have a long history of use as X-ray contrast agents in medical imaging, highlighting the diverse applications of this class of compounds. bldpharm.comnih.gov

Overview of Research Trajectories for 4-Amino-3-iodo-5-methoxybenzoic Acid Derivatives

While direct and extensive research specifically on the derivatives of this compound is not widely documented, its structural features suggest several promising research directions. The presence of the iodo, amino, and methoxy (B1213986) groups on a benzoic acid scaffold provides a rich platform for the synthesis of novel compounds with potential applications in various fields.

Medicinal Chemistry: Derivatives of the closely related 4-aminobenzoic acid have shown significant potential as antimicrobial and anticancer agents. tandfonline.comajrconline.orgnih.govnih.govresearchgate.net Following this precedent, derivatives of this compound could be synthesized and screened for similar biological activities. The amino group can be readily acylated or converted into Schiff bases, while the carboxylic acid can be transformed into esters and amides, creating a library of new chemical entities for biological evaluation. ajrconline.orgresearchgate.net The presence of the iodine atom could also be exploited, as iodinated compounds are known to exhibit a range of biological effects.

Catalysis: The amino and carboxylic acid functionalities of this compound make it an attractive ligand scaffold for the development of novel transition metal catalysts. nih.govnih.gov The formation of palladium complexes with ligands derived from aminobenzoic acids has been explored for their catalytic activity in cross-coupling reactions. researchgate.netepa.gov Derivatives of the target compound could be designed to create pincer-type or other multidentate ligands, which are known to form stable and highly active catalysts for a variety of organic transformations. nih.govnih.gov

Materials Science: The rigid aromatic core and the potential for derivatization make this compound a candidate for the synthesis of novel organic materials. For instance, the iodo group can participate in polymerization reactions, such as Sonogashira coupling polymerization, to create conjugated polymers with interesting photophysical and electronic properties. Furthermore, the molecule could serve as a building block for the synthesis of liquid crystals or other ordered materials.

Below is a table summarizing potential research areas and the corresponding compound classes that could be derived from this compound.

| Research Area | Potential Derivative Class | Synthetic Transformation |

| Medicinal Chemistry | Amides and Esters | Acylation of the amino group, Esterification/Amidation of the carboxyl group |

| Schiff Bases | Condensation of the amino group with aldehydes/ketones | |

| Catalysis | Pincer Ligands | Multi-step synthesis to introduce coordinating arms |

| N-Heterocyclic Carbene Precursors | Transformation of the amino group into an N-heterocycle | |

| Materials Science | Conjugated Polymers | Polymerization via cross-coupling reactions (e.g., Suzuki, Sonogashira) |

| Functional Dyes | Derivatization to introduce chromophoric and auxochromic groups |

Structure

3D Structure

Properties

Molecular Formula |

C8H8INO3 |

|---|---|

Molecular Weight |

293.06 g/mol |

IUPAC Name |

4-amino-3-iodo-5-methoxybenzoic acid |

InChI |

InChI=1S/C8H8INO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

OAVOKNITPOLFRV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)I)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Amino 3 Iodo 5 Methoxybenzoic Acid and Its Precursors

Direct Iodination Strategies

Regioselective Iodination of 4-Amino-3-methoxybenzoic Acid Precursors

The synthesis of 4-Amino-3-iodo-5-methoxybenzoic acid can be approached through the direct iodination of a suitable precursor like 4-amino-3-methoxybenzoic acid. chemicalbook.comgeorganics.sk The existing amino and methoxy (B1213986) groups on the aromatic ring play a crucial role in directing the incoming electrophile. The amino group is a powerful activating and ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. Their combined influence dictates the position of iodination.

Catalytic Approaches to Aromatic Iodination (e.g., Ir-Catalyzed Methods)

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for C-H functionalization, including iodination. Iridium-catalyzed reactions, for instance, have shown remarkable efficiency in the C-H bond arylation of electron-rich heteroarenes with iodoarenes. nih.gov While not a direct iodination, this highlights the potential of transition metal catalysis in forming carbon-iodine bonds. A protocol for the ortho-selective iodination of various benzoic acids has been developed using an iridium catalyst, which tolerates air and moisture and provides high conversions under mild conditions. researchgate.net Palladium-catalyzed ortho-iodination of benzoic acids has also been reported, utilizing potassium iodide as the iodine source in aqueous media. researchgate.net

Halogenation via Iodine Monochloride on Related Aromatic Systems

Iodine monochloride (ICl) is a well-known and effective iodinating agent. google.com Its use in the iodination of aromatic compounds, including those with electron-withdrawing groups like benzoic acids, has been explored. google.com However, the reactivity can be low, and yields may not always be optimal. google.com For instance, the iodination of benzoic acid with iodine monochloride in sulfuric acid resulted in a modest yield of 3-iodobenzoic acid. google.com The efficiency of this method can be influenced by the presence of other substituents on the aromatic ring and the reaction conditions employed. In some cases, the use of a catalyst, such as zeolite, can improve the regioselectivity of iodination with iodine monochloride. google.com

Multi-step Synthetic Routes from Simpler Aromatic Compounds

Building the target molecule from simpler, readily available aromatic starting materials often provides greater control over the final substitution pattern. This approach involves a sequence of reactions to introduce and modify the required functional groups. acs.orgyoutube.comkhanacademy.orglibretexts.orgstackexchange.com

Introduction and Transformation of Amino and Methoxy Functional Groups

The introduction of amino and methoxy groups onto an aromatic ring is a fundamental aspect of many multi-step syntheses. The amino group is often introduced via the reduction of a nitro group, which can be installed on the aromatic ring through electrophilic nitration. youtube.com The methoxy group can be introduced through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, or by other specialized methods. The relative timing of the introduction of these groups is critical to ensure the desired regiochemical outcome in subsequent steps. For instance, the displacement of a methoxy group by an amino group has been demonstrated in aryloxazolines, offering a novel approach to ortho-aminobenzoic acids. acs.org

Advanced Techniques in the Synthesis of Benzoic Acid Derivatives

The synthesis of substituted benzoic acids, which are crucial intermediates in the development of pharmaceuticals and other functional materials, has been significantly advanced by modern synthetic methodologies. Techniques such as microwave-assisted synthesis and solid-phase synthesis have emerged as powerful tools to improve reaction efficiency, yield, and purity, while also enabling the rapid generation of diverse compound libraries. These methods offer substantial advantages over traditional synthetic approaches, which often involve long reaction times and laborious purification steps.

Microwave-Assisted Synthetic Optimizations for Analogues

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. ajrconline.org Unlike conventional heating methods that transfer heat via conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. ijprdjournal.com This technology dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes, and can lead to cleaner reactions with higher yields and improved product purity. rasayanjournal.co.inijnrd.org The efficiency and simplicity of this method make it an attractive and environmentally friendly approach for synthesizing analogues of complex molecules. ijprdjournal.com

Research has demonstrated the successful application of microwave irradiation in various reactions to produce benzoic acid and its derivatives. For instance, the hydrolysis of amides and esters to form benzoic acids is significantly expedited. The hydrolysis of benzamide (B126), which typically requires an hour of conventional heating, can be completed in just 7 minutes with a 99% yield under microwave conditions. rasayanjournal.co.inijnrd.org Similarly, the saponification of methyl benzoate (B1203000) in aqueous sodium hydroxide (B78521) under microwave irradiation yields benzoic acid in 2.5 minutes with an 84% yield. matanginicollege.ac.in Esterification reactions also benefit from this technique; the reaction of benzoic acid with n-propanol in the presence of sulfuric acid produces propyl benzoate in 6 minutes. rasayanjournal.co.inijnrd.org

The table below summarizes the comparison between microwave-assisted and conventional methods for several key reactions in the synthesis of benzoic acid derivatives.

Interactive Data Table: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Hydrolysis of Benzanilide | 30 minutes reflux | 10 minutes, 225W | ajrconline.org |

| Hydrolysis of Benzamide | 1 hour | 7 minutes (99% yield) | rasayanjournal.co.inijnrd.org |

| Oxidation of Toluene | 10-12 hours reflux | 5 minutes (40% yield) | rasayanjournal.co.inmatanginicollege.ac.in |

| Esterification (Butyl Benzoate) | 45 minutes | 6 minutes | ijsdr.org |

| Saponification of Methyl Benzoate | ~1 hour (typical) | 2.5 minutes (84% yield) | matanginicollege.ac.in |

Solid-Phase Synthesis Applications for Library Generation

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, a field dedicated to the rapid synthesis of large numbers of different but structurally related molecules, known as libraries. crsubscription.comijpsr.com This technique simplifies the synthetic process by anchoring a starting material to an insoluble polymer support, or resin. combichemistry.com All subsequent reaction steps are carried out on this supported substrate, and excess reagents or byproducts are easily removed by simple filtration and washing, thus eliminating the need for traditional purification methods after each step. ijpsr.com

The general requirements for a successful solid-phase synthesis include a stable, insoluble polymer resin (like polystyrene), a linker to attach the substrate to the resin, and a protection strategy for reactive functional groups. combichemistry.com For the synthesis of benzoic acid libraries, a benzoic acid derivative can be attached to a suitable resin, such as a Wang resin. mdpi.org One common method involves the coupling of the carboxylic acid to the resin using a coupling agent like diisopropylcarbodiimide (DIC). mdpi.org After the desired chemical transformations are completed on the solid support, the final product is cleaved from the resin. acs.org

This methodology is particularly valuable for generating libraries of analogues for high-throughput screening in drug discovery. imperial.ac.uk For example, a library of N-aryloxamic acids, which are derivatives of 2-(oxalylamino)benzoic acids, was successfully synthesized using a solid-phase approach where aromatic amines were reacted with a Wang resin-anchored oxalyl chloride. acs.org

Furthermore, microwave irradiation can be combined with solid-phase techniques to accelerate reactions that are often slow under conventional conditions due to the heterogeneous nature of the reaction. mdpi.org Research on the coupling of benzoic acid to Wang resin demonstrated that microwave heating could achieve a near-quantitative yield (>99%) in 3 hours, a significant improvement over the 72 hours required at room temperature. mdpi.org

Interactive Data Table: Solid-Phase Coupling of Benzoic Acid to Wang Resin

| Heating Method | Solvent | Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | DCM/DMF | 72 hours | Room Temp. | >99% | mdpi.org |

| Microwave | DCM/DMF | 3 hours | 60 °C | >99% | mdpi.org |

| Microwave | DCM/THF | 1 hour | Pressure | 95% | mdpi.org |

| Microwave | DCM | 3 hours | Pressure | 84% | mdpi.org |

Investigations into the Chemical Reactivity and Transformations of 4 Amino 3 Iodo 5 Methoxybenzoic Acid

Exploration of Substitution Reactions

The aromatic core of 4-Amino-3-iodo-5-methoxybenzoic acid is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for the strategic modification of its structure.

Nucleophilic Aromatic Substitution of the Iodine Moiety

The iodine atom, being a good leaving group, can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the C-I bond towards nucleophilic attack is enhanced by the presence of the electron-withdrawing carboxylic acid group. While specific studies on the nucleophilic substitution of this compound are not extensively documented in publicly available literature, the principles of SNAr reactions on analogous structures suggest that a range of nucleophiles could be employed. For these reactions to proceed, activation of the aromatic ring, typically by electron-withdrawing groups positioned ortho or para to the leaving group, is crucial as it stabilizes the negatively charged Meisenheimer intermediate. researchgate.net

Electrophilic Aromatic Substitution on the Benzoic Acid Core

The existing substituents on the benzene (B151609) ring, primarily the strongly activating amino group and the moderately activating methoxy (B1213986) group, direct incoming electrophiles to the ortho and para positions. byjus.com Given that the positions are already substituted, further electrophilic aromatic substitution on the this compound core would be challenging and is not widely reported. However, the synthesis of the parent compound often involves an electrophilic iodination step. For instance, the synthesis of methyl 4-amino-3-iodo-5-methoxybenzoate has been achieved by treating a 4-amino-3-methoxy benzene derivative with iodine monochloride in the presence of sodium bicarbonate. umaine.edu This reaction highlights the susceptibility of the activated aromatic ring to electrophilic attack by an iodine source.

Coupling Reactions for Complex Molecular Architectures

The presence of the iodine atom makes this compound and its esters excellent candidates for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Cross-Coupling Reaction Studies with Aryl Boronates

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of biaryl linkages. nih.gov The methyl ester of this compound has been successfully employed in such reactions. In a documented example from a patent, methyl 4-amino-3-iodo-5-methoxybenzoate was coupled with (2,6-dichloropyridin-3-yl)boronic acid to furnish the corresponding biaryl compound. mdpi.com This transformation is critical in the synthesis of nitrogen-containing fused ring systems that act as STING (stimulator of interferon genes) regulators. mdpi.com

Table 1: Suzuki Cross-Coupling of Methyl 4-Amino-3-iodo-5-methoxybenzoate

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 4-amino-3-iodo-5-methoxybenzoate | (2,6-Dichloropyridin-3-yl)boronic acid | Palladium(II) acetate (B1210297) (Pd(OAc)2) | Triphenylphosphine (PPh3) | Triethylamine (TEA) | N,N-Dimethylformamide (DMF) | Methyl 4-amino-3-(2,6-dichloropyridin-3-yl)-5-methoxybenzoate | mdpi.com |

Heck and Other Metal-Catalyzed Cross-Coupling Methodologies

Other important metal-catalyzed cross-coupling reactions that could potentially be applied to this molecule include the Sonogashira coupling for the formation of aryl-alkyne bonds umaine.edumdpi.comlibretexts.org and the Buchwald-Hartwig amination for the synthesis of arylamines. The success of these reactions would depend on the careful selection of catalysts, ligands, and reaction conditions to accommodate the existing functional groups.

Derivatization of the Carboxylic Acid and Amino Functionalities

The carboxylic acid and amino groups of this compound offer further opportunities for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The carboxylic acid can be readily converted into esters, amides, and other acid derivatives using standard synthetic methodologies. For example, the synthesis of the methyl ester is a common first step before engaging in cross-coupling reactions. mdpi.com Hydrolysis of the ester back to the carboxylic acid can be achieved under basic conditions, for instance, using lithium hydroxide (B78521) in a mixture of methanol, tetrahydrofuran, and water.

The amino group is also a versatile handle for derivatization. It can undergo acylation to form amides, which can be a strategy to modulate the reactivity of the aromatic ring during electrophilic substitution reactions. libretexts.org Furthermore, the amino group can be involved in the formation of Schiff bases through condensation with aldehydes. nih.gov The derivatization of both the amino and carboxylic acid functionalities is a common strategy in the development of new pharmaceutical agents and other functional materials. researchgate.netnih.gov

Esterification and Hydrolysis Equilibrium Studies

The carboxylic acid moiety of this compound can readily undergo esterification with various alcohols under acidic conditions. This reversible reaction, known as Fischer esterification, is governed by an equilibrium that can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed.

The general reaction for the esterification is as follows:

This compound + R-OH ⇌ 4-Amino-3-iodo-5-methoxybenzoyl ester + H₂O

While specific equilibrium constants for this compound are not extensively documented in publicly available literature, the principles of Fischer esterification are well-established. The electronic nature of the substituents on the benzoic acid ring influences the rate of reaction. The electron-donating amino and methoxy groups can slightly decrease the electrophilicity of the carboxyl carbon, potentially slowing the reaction compared to unsubstituted benzoic acid. Conversely, the electron-withdrawing iodo group can have the opposite effect.

Hydrolysis of the resulting esters can be achieved by heating with aqueous acid or base. Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt, which can then be protonated to regenerate the carboxylic acid.

Table 1: Representative Esterification Reactions of Substituted Benzoic Acids

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Methyl 4-amino-3-iodo-5-methoxybenzoate |

| This compound | Ethanol | HCl | Ethyl 4-amino-3-iodo-5-methoxybenzoate |

| This compound | Isopropanol | p-Toluenesulfonic acid | Isopropyl 4-amino-3-iodo-5-methoxybenzoate |

Amide Bond Formation and Peptide Coupling Applications

The formation of an amide bond is a crucial transformation for this compound, enabling its incorporation into larger molecular frameworks, including peptides. The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This reaction typically requires the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

The amino group of this compound can also participate in amide bond formation if reacted with an activated carboxylic acid. This bifunctionality makes it a potential building block in polymer and materials science. In the context of peptide synthesis, the amino group would typically be protected with a suitable protecting group (e.g., Boc or Fmoc) to ensure selective amide bond formation at the carboxyl group.

Table 2: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Abbreviation | Key Features |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, byproducts are easily removed. |

| N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective, but byproduct (DCU) can be difficult to remove. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High coupling efficiency, suitable for sterically hindered amino acids. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High efficiency, rapid coupling, often used in solid-phase peptide synthesis. |

Diazonium Salt Chemistry and Related Transformations

The 4-amino group of this compound is a versatile functional handle that can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). The resulting diazonium salt is a valuable intermediate that can undergo a variety of transformations.

Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, often catalyzed by copper(I) salts. For example, treatment with CuCl, CuBr, or CuCN can introduce chloro, bromo, or cyano groups, respectively.

Schiemann Reaction: Heating the diazonium salt with fluoroboric acid (HBF₄) results in the formation of an aryl fluoride.

Gattermann Reaction: Similar to the Sandmeyer reaction, this transformation uses copper powder as a catalyst to introduce halogens.

Substitution by a Hydroxyl Group: Warming the aqueous solution of the diazonium salt leads to its decomposition, with the diazonium group being replaced by a hydroxyl group, evolving nitrogen gas in the process. libretexts.org

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds (like phenols or anilines) to form brightly colored azo compounds, which are the basis for many dyes. libretexts.org

Table 3: Representative Diazonium Salt Transformations

| Reagent(s) | Product Functional Group | Reaction Name |

| CuCl / HCl | -Cl | Sandmeyer |

| CuBr / HBr | -Br | Sandmeyer |

| CuCN / KCN | -CN | Sandmeyer |

| HBF₄, heat | -F | Schiemann |

| H₂O, heat | -OH | Hydrolysis |

| Phenol | -N=N-Ar-OH | Azo Coupling |

Oxidation-Reduction Pathways of Aromatic Amino and Methoxy Groups

The amino and methoxy groups of this compound are susceptible to oxidation, while the iodo group could potentially be reduced.

Oxidation of the Amino Group: Aromatic amines are generally sensitive to oxidizing agents. libretexts.org The oxidation can proceed through various stages, from the nitroso (-NO) to the nitro (-NO₂) functionality, depending on the oxidant and reaction conditions. Strong oxidizing agents like peroxy acids (e.g., m-CPBA) can effect this transformation. The high reactivity of arylamines towards oxidation can sometimes lead to the formation of complex polymeric materials. libretexts.org Computational studies on substituted anilines show that substituents significantly influence the one-electron oxidation potentials. umn.edu

Oxidation of the Methoxy Group: The methoxy group is generally more resistant to oxidation than the amino group. However, under strong oxidative conditions, oxidative demethylation can occur, converting the methoxy group into a hydroxyl group.

Reduction: While the amino and methoxy groups are typically not reduced under standard catalytic hydrogenation conditions, the iodo substituent can be removed via reductive dehalogenation. This can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a base, or with reagents like zinc dust in acetic acid.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-Amino-3-iodo-5-methoxybenzoic acid, distinct signals are expected for the aromatic protons, the amine protons, the methoxy (B1213986) protons, and the carboxylic acid proton. The two aromatic protons will appear as doublets in the downfield region, with their chemical shifts influenced by the electron-donating amino and methoxy groups and the electron-withdrawing iodo and carboxylic acid groups. The methoxy group will exhibit a sharp singlet, while the amine protons will likely present as a broad singlet. The carboxylic acid proton will also be a broad singlet, typically found at a very downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid will be observed at the most downfield position. The aromatic carbons will appear in the intermediate region, with their chemical shifts determined by the attached functional groups. The carbon atom bonded to the iodine will be significantly shifted upfield due to the heavy atom effect. The methoxy carbon will be found in the upfield region of the spectrum.

Predicted NMR Data:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.5 | Doublet | 1H |

| Aromatic CH | 6.5 - 7.5 | Doublet | 1H |

| -OCH₃ | ~3.9 | Singlet | 3H |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | 2H |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| -COOH | 165 - 175 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-OCH₃ | 150 - 160 |

| Aromatic C-I | 80 - 90 |

| Aromatic CH | 110 - 130 |

| Aromatic C-COOH | 120 - 135 |

| -OCH₃ | 55 - 65 |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It also provides valuable information about the molecule's structure through fragmentation analysis.

For this compound, a high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula (C₈H₈INO₄). The fragmentation pattern observed in the mass spectrum would be characteristic of the compound's structure. Expected fragmentation pathways include the loss of the carboxylic acid group (a loss of 45 Da), the methoxy group (a loss of 31 Da), and potentially the iodine atom.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Derivatization of the carboxylic acid and amine groups may be necessary to improve the volatility of this compound for GC-MS analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for non-volatile or thermally labile compounds and is well-suited for the analysis of this compound without derivatization. nih.govasianpubs.org This method allows for the separation of the compound from a complex mixture before it enters the mass spectrometer for detection. asianpubs.org

Expected Mass Spectrometry Data:

| Ion | m/z (Mass-to-charge ratio) | Identity |

| [M]+ | ~308.95 | Molecular Ion |

| [M-COOH]+ | ~263.96 | Loss of carboxylic acid group |

| [M-OCH₃]+ | ~277.96 | Loss of methoxy group |

| [M-I]+ | ~182.04 | Loss of iodine atom |

Note: The m/z values are theoretical and based on the most abundant isotopes.

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov

FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹. The N-H stretching vibrations of the primary amine will be observed as two sharp peaks around 3300-3500 cm⁻¹. The C=O stretching of the carboxylic acid will give a strong, sharp absorption band around 1680-1710 cm⁻¹. The C-O stretching of the acid and the methoxy group, as well as the C-I stretching, will be found in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. nih.gov It is particularly useful for identifying non-polar bonds. For this compound, the aromatic C-C stretching vibrations and the C-I bond would likely produce strong signals in the Raman spectrum.

Predicted Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| -COOH | O-H Stretch | 2500-3300 (broad) | Weak |

| -NH₂ | N-H Stretch | 3300-3500 (two bands) | Moderate |

| -C=O | C=O Stretch | 1680-1710 (strong) | Moderate |

| Aromatic C=C | C=C Stretch | 1450-1600 | Strong |

| -C-O- | C-O Stretch | 1200-1300 | Moderate |

| -C-I | C-I Stretch | 500-600 | Strong |

Note: Predicted frequencies are based on typical ranges for these functional groups.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. sielc.com For this compound, a reversed-phase HPLC method would be highly effective. sielc.com This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm). sielc.com This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. A UPLC method for this compound would offer a more rapid and efficient means of purity determination and quantification.

Development and Validation of Analytical Methods for Detection and Quantification

For the reliable use of this compound in research, it is crucial to develop and validate analytical methods for its detection and quantification. mdpi.com This is often achieved using LC-MS/MS due to its high sensitivity and selectivity. mdpi.com The validation process ensures that the analytical method is accurate, precise, and reliable for its intended purpose. Key validation parameters include:

Linearity: Demonstrating that the response of the instrument is proportional to the concentration of the analyte over a specific range. mdpi.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A validated LC-MS/MS method for this compound would enable its accurate measurement in various matrices, which is essential for pharmacokinetic, metabolism, and other research studies.

Computational Chemistry and Mechanistic Elucidations of 4 Amino 3 Iodo 5 Methoxybenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and conformational preferences of molecules like 4-Amino-3-iodo-5-methoxybenzoic acid. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, we can infer its properties based on studies of analogous substituted benzoic acids. researchgate.netresearchgate.netnih.gov

The molecular structure of this compound incorporates an electron-donating amino group (-NH2) and a methoxy (B1213986) group (-OCH3), along with an electron-withdrawing and bulky iodo group (-I) attached to the benzene (B151609) ring. These substituents significantly influence the geometry and electronic distribution of the molecule. DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G**, can predict key structural parameters. researchgate.net

The planarity of the benzoic acid ring is a crucial conformational aspect. While benzoic acid itself is planar, the presence of bulky substituents can induce slight deviations. nih.gov For this compound, steric hindrance between the iodo group and the adjacent methoxy and amino groups might lead to minor out-of-plane distortions of these substituents. The orientation of the carboxylic acid group relative to the ring is another important conformational feature, with the O-H bond potentially oriented syn or anti to the C=O bond.

Table 1: Predicted Geometrical Parameters of this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Basis of Prediction |

| C-I Bond Length | ~2.10 Å | Typical C(sp²)-I bond length |

| C-N Bond Length | ~1.40 Å | Influence of amino group on aromatic ring |

| C-O (methoxy) | ~1.37 Å | Typical C(sp²)-O bond length |

| C=O (carboxyl) | ~1.22 Å | Standard carboxyl double bond |

| C-OH (carboxyl) | ~1.35 Å | Standard carboxyl single bond |

| Dihedral Angle (ring-COOH) | ~0-10° | Steric effects of ortho substituents |

Note: These are estimated values based on computational studies of similarly substituted benzoic acids and are for illustrative purposes.

Mechanistic Studies of Reaction Pathways and Transition States

The reaction mechanisms involving this compound can be elucidated through computational studies, particularly focusing on the roles of the amino, iodo, and methoxy substituents. Reactions involving this molecule could include electrophilic aromatic substitution, reactions of the carboxylic acid group, and transformations involving the iodo and amino functionalities.

For instance, in reactions where the hypervalent nature of iodine is exploited, such as in oxidation reactions, computational chemistry can model the transition states and intermediates. researchgate.netorientjchem.org The presence of the electron-donating amino and methoxy groups would activate the aromatic ring, influencing the regioselectivity of further substitutions.

The amino group can act as a directing group in electrophilic substitution reactions and can also be a site for diazotization. The carboxylic acid group can undergo esterification or amidation. Computational modeling can predict the energy barriers for these transformations, providing insights into reaction kinetics and the most favorable pathways. For example, DFT calculations can be employed to study the transition state of the rate-determining step in a given reaction, such as the formation of a sigma complex in electrophilic aromatic substitution. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are instrumental in understanding the conformational flexibility of this compound in different environments, such as in solution. acs.orgresearchgate.netnih.gov MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior.

In an aqueous solution, the hydrophilic amino and carboxylic acid groups will interact with water molecules through hydrogen bonding. The more hydrophobic iodomethoxy-substituted part of the molecule will have different solvation characteristics. MD simulations can reveal the preferred solvation shell structure around the molecule and how water molecules mediate intramolecular and intermolecular interactions.

The conformational landscape of the molecule, including the rotation of the methoxy and carboxylic acid groups, can be explored using MD. These simulations can identify the most stable conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic system.

Computational Studies on Halogen Bonding Interactions

The iodine atom in this compound is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (due to the "sigma-hole") and interacts with a nucleophile. richmond.edunih.govresearchgate.net Computational studies are essential for characterizing and quantifying these interactions.

DFT calculations can be used to model the interaction between the iodine atom of this compound and various halogen bond acceptors, such as the oxygen or nitrogen atoms of other molecules. These calculations can determine the geometry and strength of the halogen bond. richmond.edu The strength of the halogen bond is influenced by the electron-withdrawing nature of the substituents on the aromatic ring. In this case, the electron-donating amino and methoxy groups might slightly reduce the electrophilicity of the sigma-hole on the iodine atom compared to a more electron-deficient aromatic system.

Table 2: Illustrative Halogen Bond Interaction Energies

| Halogen Bond Acceptor | Predicted Interaction Energy (kcal/mol) | Basis of Prediction |

| Carbonyl Oxygen | -3 to -5 | Typical strength for iodine in an aromatic system |

| Amine Nitrogen | -4 to -6 | Stronger interaction due to higher nucleophilicity |

| Water (Oxygen) | -2 to -4 | Interaction with a common solvent |

Note: These are hypothetical values to illustrate the expected range of halogen bond strengths and are based on general computational studies of halogen bonding. richmond.edurichmond.edu

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling aims to correlate the chemical structure of a molecule with its physicochemical properties and biological activity. For this compound, SPR models can be developed to predict properties such as solubility, lipophilicity (logP), and potential biological targets.

Computational methods can calculate various molecular descriptors for this compound, including electronic, steric, and hydrophobic parameters. These descriptors can then be used in quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. For example, the calculated dipole moment and polarizability can be correlated with its solubility in different solvents. researchgate.net

The presence of the amino, iodo, and methoxy groups will significantly impact the molecule's properties. The amino and carboxylic acid groups provide hydrogen bonding capabilities, influencing its interaction with biological macromolecules. The iodo group contributes to the molecule's size and lipophilicity and can engage in halogen bonding. nih.gov By comparing the computed properties of this compound with those of known active compounds, it is possible to hypothesize about its potential applications.

The Role of this compound in Medicinal Chemistry: An In Vitro Analysis

The compound this compound is a substituted aromatic molecule that has garnered interest in medicinal chemistry as a versatile synthetic intermediate. Its unique structure, featuring an aminobenzoic acid core functionalized with both an iodine atom and a methoxy group, provides a scaffold for the development of a variety of bioactive compounds. This article explores its applications from an in vitro perspective, focusing on its role as a precursor for receptor ligands, potential therapeutics, and biochemical tools.

Applications in Medicinal Chemistry Research: in Vitro Perspectives

In Vitro Biological Activity Screening of Analogues

The exploration of analogues of this compound in medicinal chemistry is driven by the potential to discover novel therapeutic agents. In vitro screening provides the initial assessment of biological activity, guiding further development.

The antimicrobial potential of benzoic acid derivatives has been a subject of extensive research, revealing that their efficacy is highly dependent on their structural characteristics. ijarsct.co.in Studies have demonstrated that derivatives of benzoic acid can exhibit a wide spectrum of antimicrobial action. nih.govnanobioletters.com For instance, a series of benzoic acid amide derivatives were synthesized and evaluated for their antimicrobial activities against various pathogens, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. nih.gov While the conjugation of sorbic acid with amino acid esters led to a significant enhancement of antimicrobial properties, the effect was less pronounced for benzoic acid amide derivatives. nih.gov

Further investigations into other substituted benzoic acids have provided more specific insights. In one study, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative showed moderate antibacterial activity against Gram-positive strains like Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683, with a Minimum Inhibitory Concentration (MIC) value of 125 µg/mL. mdpi.com Similarly, novel 1,3-diphenyl pyrazole (B372694) derivatives based on a benzoic acid scaffold were synthesized and tested against the Gram-negative bacterium Acinetobacter baumannii, showing activity at concentrations as low as 4 µg/mL. nih.gov

The type and position of substituents on the benzoic ring are critical factors influencing antibacterial efficacy. nih.gov Attaching hydroxyl or methoxyl groups can weaken the antibacterial effect against E. coli compared to unsubstituted benzoic acid, with the exception of a hydroxyl group at the ortho position. nih.gov Research on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives showed that some compounds were more active against yeast-like fungi, such as Candida albicans and C. krusei, than the reference drug ketoconazole. tubitak.gov.tr

Table 1: Antimicrobial Activity of Selected Benzoic Acid Analogues

| Compound/Derivative Class | Pathogen | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | MIC | 125 µg/mL | mdpi.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | MIC | 125 µg/mL | mdpi.com |

| 1,3-diphenyl pyrazole derivatives | Acinetobacter baumannii | MIC | As low as 4 µg/mL | nih.gov |

| 2-hydroxybenzoic acid | Escherichia coli O157 | MIC | 1 mg/mL | nih.gov |

| 4-hydroxybenzoic acid | Various bacteria & C. albicans | MIC | 36.00-72.00 mg/ml | dergipark.org.tr |

Benzoic acid derivatives are recognized for their potential anticancer activities, which have been evaluated across various cancer cell lines using cytotoxicity assays like the MTT assay. nih.govdergipark.org.trpreprints.org Studies have shown that these compounds can induce cell death and inhibit the proliferation of cancer cells. dergipark.org.trpreprints.org For example, certain 4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivatives induced cell death in MCF-7 (breast cancer) and MDA-MB-468 (breast cancer) cells by causing cell-cycle arrest at the G2/M phase. preprints.org The IC50 values for one of these derivatives against MCF-7 and MDA-MB-468 cells were 1.4 and 3.7 µg/ml, respectively. preprints.org

The substitution pattern on the benzoic acid ring plays a crucial role in determining the antiproliferative potency. In a series of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, which incorporate a benzoic acid-like structure, the derivative with a 4-methoxy group (compound 5i) showed significant antiproliferative activity against MDA-MB-231, T-47D, and SK-N-MC cancer cell lines. nih.gov Furthermore, pentafluoro derivatives in the same study exhibited higher antiproliferative activity against human leukemia (CCRF-CEM) and colorectal carcinoma (HCT-116) cell lines than the standard drug doxorubicin. nih.gov

Another study synthesized 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivatives and evaluated their anticancer potential. nih.gov One compound, 6b, demonstrated superior potency in an in vivo model and showed significant in vitro activity against MDA-MB-231, MCF-7, and HCT 116 cell lines. nih.gov Similarly, research into substituted 3-benzoic acid derivatives as inhibitors of M. tuberculosis dihydrofolate reductase (MtDHFR) also highlights the therapeutic potential of this scaffold. uef.fi

Table 2: In Vitro Anticancer Activity of Selected Benzoic Acid Analogues

| Compound/Derivative Class | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative (1) | MCF-7 | Breast | 1.4 µg/ml | preprints.org |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative (2) | MDA-MB-468 | Breast | 3.7 µg/ml | preprints.org |

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | SK-N-MC | Neuroblastoma | 25.2 µM | nih.gov |

| 3-Chloro-2-methylbenzene sulfonamide analog (6d) | MDA-MB-231 | Breast | 30.4 µM | nih.gov |

| Benzoic Acid | MG63 | Bone | 85.54±3.17 µg/ml (48h) | dergipark.org.tr |

| Benzoic Acid | CRM612 | Lung | 101.4±1.14 µg/ml (48h) | dergipark.org.tr |

The biological effects of benzoic acid analogues are underpinned by their ability to modulate specific cellular pathways. A significant area of research has been their role as inhibitors of histone deacetylases (HDACs). nih.gov Certain benzoic acid derivatives, particularly those with dihydroxylic substitutions, have been identified as potential HDAC inhibitors, which can lead to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and apoptosis. nih.gov

Other studies have identified benzoic acid derivatives as inhibitors of different key enzymes. For example, 4-dimethylaminobenzoic acid was found to be a weak but selective inhibitor of SIRT1, a class III HDAC, suggesting a potential role in targeting tumorigenesis. nih.govresearchgate.net In the context of neurodegenerative diseases like Alzheimer's, novel benzoic acid derivatives have been designed as multi-target inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs). nih.govsci-hub.se

Furthermore, research has shown that benzoic acid derivatives can modulate the proteostasis network. mdpi.com Compounds isolated from Bjerkandera adusta, including 4-hydroxybenzoic acid and its 4-methoxy derivative, were found to enhance the activity of the two main cellular protein degradation systems: the ubiquitin-proteasome system (UPP) and the autophagy-lysosome pathway (ALP). mdpi.com Specifically, a mono-halogenated benzoic acid derivative demonstrated the greatest activation of cathepsins B and L, key lysosomal proteases. mdpi.com Other research indicates that the primary action of benzoic acid in yeast is to cause a general depletion of ATP, thereby inhibiting glycolysis and fermentation. nih.gov In cancer therapeutics, analogues have been developed as potent EGFR inhibitors that can downregulate key oncogenes like KRAS and MAP2K. nih.gov

Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For analogues of this compound, SAR and SBR studies provide a rational basis for designing more potent and selective molecules. ijarsct.co.in

The biological activity of benzoic acid derivatives is profoundly influenced by the nature, position, and number of substituents on the aromatic ring. ijarsct.co.innih.gov SAR studies have consistently shown that modifying these substituents can dramatically alter the pharmacological profile.

For local anesthetic properties, electron-withdrawing groups in the ortho or para positions tend to increase activity. pharmacy180.com Conversely, groups that increase the electron density of the carbonyl oxygen, such as amino or alkoxyl groups, can also enhance activity through resonance and inductive effects. pharmacy180.com The size of the substituent is also a critical factor. In studies of sirtuin inhibitors, a bulky tert-butyl group conferred the best activity among the tested derivatives, whereas a charged trimethylammonium group resulted in a lack of activity, suggesting that bulky, non-charged groups are preferred for this target. nih.gov

In the context of anticancer activity, SAR studies of xanthone (B1684191) sulphonamide derivatives revealed that the presence of five fluorine atoms on a phenyl ring significantly improved antiproliferative activity. nih.gov For analogues of an EGFR inhibitor, a monomethoxy group at the 3-position of a phenyl ring was found to be optimal for anti-lung cancer activity, whereas a 4-methoxy group was essential for activity against breast cancer cells. nih.gov This highlights how the position of even the same substituent can determine target specificity.

Regarding antimicrobial activity, the addition of hydroxyl or methoxyl groups to the benzoic ring can weaken the effect against E. coli compared to the parent acid. nih.gov However, the location is key, as a hydroxyl group at the second carbon atom (ortho position) can reduce the time needed to kill bacterial cells. nih.gov For anti-sickling properties, strong electron-donating groups attached to the benzene (B151609) ring have been noted as an important feature for potent activity. iomcworld.com

Chirality, or the "handedness" of a molecule, can be a critical determinant of biological activity. Different enantiomers (non-superimposable mirror images) of a chiral drug can have distinct pharmacological and toxicological profiles. While specific studies on the enantioselectivity of this compound are not prevalent, the principles are broadly applicable to its derivatives.

The synthesis of enantiomerically pure compounds is a key strategy in drug development to isolate the more active or less toxic enantiomer. For example, in the development of novel inhibitors for Alzheimer's disease, complex chiral structures like tetrahydroisoquinolynyl-benzoic acid derivatives were synthesized. nih.govsci-hub.se The specific stereochemistry of these complex scaffolds is crucial for their interaction with biological targets like acetylcholinesterase.

The synthesis of new valine-derived compounds from a benzoic acid starting material resulted in chiral N-acyl-α-amino acids and their derivatives. mdpi.com The transformation of the N-acyl-α-amino acid into the corresponding saturated azlactone, a chiral heterocyclic compound, led to an improvement in the antimicrobial profile, demonstrating how stereochemistry can influence biological response. mdpi.com The synthetic production of cathinone, a molecule with structural similarities to some bioactive amines, requires specific strategies to obtain the enantiomerically pure (S)-cathinone, as the racemic mixture would have different properties. wikipedia.org These examples underscore the importance of considering chirality and pursuing enantioselective synthesis when developing biologically active benzoic acid derivatives to optimize their therapeutic potential.

Applications in Materials Science and Agrochemical Research

Incorporation into Polymeric Systems for Enhanced Material Properties

The incorporation of halogenated and amine-functionalized aromatic compounds into polymer backbones is a known strategy for enhancing material properties. For instance, the related compound, 4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester, is noted for its use in material science to improve characteristics such as thermal stability and chemical resistance in polymers. The presence of the bulky iodine atom and the polar amino and methoxy (B1213986) groups in 4-Amino-3-iodo-5-methoxybenzoic acid could similarly contribute to the modification of polymer properties.

The amino group provides a reactive site for polymerization reactions, allowing for its integration into various polymer chains such as polyamides, polyimides, or polybenzoxazoles. The rigid aromatic ring would contribute to the thermal stability and mechanical strength of the resulting polymer. The iodine atom, being large and electron-dense, can enhance properties like refractive index and X-ray absorption. Furthermore, the methoxy group can influence the polymer's solubility and processing characteristics.

Table 1: Potential Effects of this compound on Polymer Properties (Hypothetical)

| Polymer Property | Potential Effect of Incorporating this compound |

|---|---|

| Thermal Stability | Increased, due to the rigid aromatic ring structure. |

| Mechanical Strength | Potentially enhanced from the rigid backbone. |

| Refractive Index | Increased, due to the presence of the heavy iodine atom. |

| Chemical Resistance | Potentially improved due to the stable aromatic structure. |

| Solubility | Modified by the polar amino and methoxy groups. |

| Flame Retardancy | Potentially enhanced due to the presence of the halogen (iodine). |

Use as a Component in Agrochemical Formulations (e.g., Herbicides, Pesticides)

Substituted benzoic acids and their derivatives are a well-established class of compounds in the agrochemical industry, particularly as herbicides. The mode of action of many herbicides involves interfering with plant growth processes, and the specific substituents on the aromatic ring play a crucial role in their biological activity and selectivity. For example, various halogenated and methoxy-substituted benzoic acid derivatives are listed as components in herbicidal compositions.

Although direct studies on the herbicidal or pesticidal activity of this compound are not publicly available, its structural similarity to known active ingredients suggests its potential as a lead compound or an intermediate in the synthesis of new agrochemicals. The combination of the amino, iodo, and methoxy groups on the benzoic acid scaffold could lead to novel biological activities.

The development of new herbicides is often focused on finding compounds with improved efficacy, selectivity, and environmental profiles. Research in this area would involve the synthesis of this compound and its derivatives, followed by systematic screening for biological activity against various weed and pest species.

Application in the Synthesis of Dyes and Pigments

Aromatic amines are fundamental precursors in the synthesis of a vast array of dyes and pigments, most notably azo dyes. The synthesis typically involves the diazotization of the aromatic amine, followed by coupling with a suitable coupling component to form the chromophoric azo group (-N=N-). The specific substituents on the aromatic rings of both the diazo component and the coupling component determine the color, fastness, and other properties of the resulting dye.

This compound possesses the necessary primary amino group for diazotization, making it a candidate for the synthesis of novel dyes. The presence of the iodo and methoxy groups on the benzene (B151609) ring would be expected to influence the electronic properties of the resulting dye molecule, thereby affecting its color. For instance, the methoxy group is an electron-donating group that can act as an auxochrome, often leading to a bathochromic (deepening of color) shift. The bulky iodine atom could also impact the planarity of the dye molecule and its aggregation properties, which in turn affects the final color and fastness.

A related compound, 4-amino-3-iodobenzoic acid, is recognized as an important intermediate in the synthesis of various dyes, including active and azo dyes. While specific examples of dyes synthesized from this compound are not documented in readily available literature, the general synthetic route would be analogous to that of other aromatic amines used in dye production.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Research Paradigms for 4 Amino 3 Iodo 5 Methoxybenzoic Acid

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules like 4-amino-3-iodo-5-methoxybenzoic acid are discovered, optimized, and utilized. Machine learning (ML) models, trained on vast datasets of chemical information, can predict a wide array of molecular properties with increasing accuracy, thereby accelerating the research and development cycle.

Predictive Modeling: For a molecule such as this compound, AI can be employed to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can forecast its biological activity, toxicity, and physicochemical properties like solubility and partition coefficients, which are crucial for drug development and environmental assessment. By analyzing the specific contributions of the amino, iodo, and methoxy (B1213986) groups, AI algorithms can suggest modifications to enhance desired characteristics or mitigate unwanted ones. For instance, models trained on datasets of halogenated compounds can predict the environmental fate or toxicological profile of this molecule and its derivatives.

Generative Models for Novel Analogs: A particularly exciting frontier is the use of generative AI models to design new molecules based on the this compound scaffold. By learning the underlying chemical rules from existing molecular databases, these models can generate novel structures with a high probability of possessing specific therapeutic or material properties. This in silico generation of candidates can drastically expand the chemical space available to researchers, leading to the discovery of compounds with unprecedented functions. For example, by analyzing flavin-dependent halogenases, computational models have been developed to predict site-selectivity, which can be a valuable tool in biocatalysis.

Table 1: Potential AI/ML Applications for this compound

| AI/ML Application | Description | Potential Impact |

| Property Prediction (QSAR/QSPR) | Utilizes molecular descriptors to forecast biological activity, toxicity, and physicochemical properties. | Accelerates initial screening, reduces the need for extensive preliminary experiments, and guides lead optimization. |

| Synthesis Route Prediction | Employs retrosynthesis algorithms to identify viable and novel synthetic pathways. | Discovers more efficient, cost-effective, and sustainable manufacturing processes. |

| Reaction Condition Optimization | Uses machine learning to fine-tune reaction parameters for optimal yield and purity. | Minimizes waste, reduces development time, and lowers production costs. |

| Generative Molecular Design | Creates novel molecular structures based on the core scaffold with desired property profiles. | Expands the accessible chemical space for drug discovery and materials science. |

| Biocatalyst Engineering | Predicts mutations in enzymes (e.g., halogenases) to improve selectivity and efficiency for synthesizing analogues. | Enhances the utility of enzymes for green and selective chemical synthesis. |

Advanced Catalyst Design for Sustainable Synthesis

The synthesis of highly functionalized molecules like this compound traditionally relies on multi-step processes that can be resource-intensive. The development of advanced catalytic systems is paramount for creating more sustainable and efficient synthetic routes.

Green Chemistry Approaches: Future research will likely focus on "green" chemistry principles, utilizing less toxic reagents and solvents. This includes the exploration of biosynthetic pathways in microorganisms, which can produce aminobenzoic acid derivatives from simple carbon sources like glucose, thereby reducing reliance on petroleum-based precursors. Another green approach involves using natural catalysts, such as those derived from waste materials like snail shells, which can provide an alkaline medium for reactions in water.

Photoredox and Electrocatalysis: Visible-light photoredox catalysis and electrocatalysis are emerging as powerful tools for organic synthesis. These methods allow for the activation of C-H bonds and the formation of C-N bonds under mild conditions, often at room temperature. A cooperative system using both molecular iodine and a photoredox catalyst has been developed for C-H amination, a process that could be adapted for the synthesis of analogues of this compound. Such technologies could enable more direct and atom-economical routes to this compound and its derivatives, minimizing waste and energy consumption.

Transition Metal Catalysis: The development of novel transition metal catalysts (e.g., based on palladium, rhodium, or copper) continues to be a major driver of innovation in C-H functionalization. Research into catalysts that can selectively perform iodination and amination on an aromatic ring in a one-pot or sequential manner would significantly streamline the synthesis. Furthermore, designing recyclable catalysts is a key aspect of sustainable synthesis, reducing the environmental impact and cost associated with precious metals.

Table 2: Emerging Catalytic Strategies for Synthesis

| Catalytic Strategy | Description | Advantages for Sustainability |

| Biosynthesis | Using engineered microorganisms to produce aminobenzoic acid precursors from renewable feedstocks. | Reduces dependence on fossil fuels, uses mild conditions, and is environmentally benign. |

| Photoredox Catalysis | Utilizes visible light to drive chemical reactions, enabling novel bond formations. | Energy-efficient, allows for reactions under mild conditions, and can access unique reaction pathways. |

| Electrocatalysis | Uses electricity to mediate redox reactions, avoiding stoichiometric chemical oxidants or reductants. | High atom economy, reduces chemical waste, and offers precise control over reaction potential. |

| Advanced Transition Metal Catalysis | Development of highly active and selective catalysts (e.g., Pd, Rh, Cu) for C-H functionalization. | Enables more direct and efficient synthetic routes, with potential for catalyst recycling. |

| Natural Catalysts | Employing catalysts derived from renewable biological sources or waste materials. | Low cost, biodegradable, and reduces the use of toxic or expensive synthetic catalysts. |

Expansion into Novel Bio-conjugation and Bio-orthogonal Chemistry

Bio-orthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. The unique functional groups of this compound make it a promising

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3-iodo-5-methoxybenzoic acid, and how can its purity be validated?

- Methodological Answer :

- Synthesis : Utilize nucleophilic aromatic substitution or palladium-catalyzed coupling for iodination. For example, derivatives of methoxybenzoic acids are often synthesized via functionalization of pre-existing aromatic rings using iodine sources (e.g., I₂/KI) under controlled acidic conditions .

- Purity Validation : Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to confirm purity (>98.0%, as per reagent-grade standards) . Melting point analysis (e.g., >300°C for structurally similar benzoic acid derivatives) can corroborate crystallinity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : Analyze H and C NMR spectra to confirm substitution patterns. For instance, methoxy (-OCH₃) protons resonate at δ ~3.8 ppm, while aromatic protons adjacent to electron-withdrawing groups (e.g., -I, -COOH) show downfield shifts (δ 7.0–8.5 ppm) .

- IR Spectroscopy : Identify key functional groups: carboxylic acid (-COOH) at ~2500–3300 cm⁻¹ (broad), amino (-NH₂) at ~3300–3500 cm⁻¹, and C-I stretching at ~500–600 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer :

- Parameter Optimization :

| Parameter | Example Conditions | Reference |

|---|---|---|

| Temperature | 45–60°C for iodine incorporation | |

| Solvent | DMF or THF for polar aprotic medium | |

| Catalyst | Pd(OAc)₂ for cross-coupling |

- Yield Improvement : Use iterative DOE (Design of Experiments) to test variables like stoichiometry (e.g., 1.2 equiv. I₂) and reaction time (12–24 hrs) .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) across studies?

- Methodological Answer :

- Source Validation : Cross-reference CAS-registered data (e.g., CAS RN 2457-76-3 for chlorinated analogs ) with peer-reviewed journals.

- Experimental Replication : Reproduce synthesis under standardized conditions (e.g., controlled humidity, inert atmosphere) to isolate environmental effects .

- Analytical Triangulation : Combine DSC (Differential Scanning Calorimetry) and XRD (X-ray Diffraction) to distinguish polymorphic forms affecting melting points .

Q. What strategies are effective for evaluating the biological activity of this compound and its derivatives?

- Methodological Answer :

- Target Identification : Screen against receptors like 5-HT₄ or GPCRs via competitive binding assays (e.g., radioligand displacement) .

- SAR Studies : Systematically modify substituents (e.g., replacing -I with -Cl or -NO₂) and assess changes in IC₅₀ values using enzyme inhibition assays (e.g., β-lactamase inhibition ).

- Computational Modeling : Use DFT calculations to predict electronic effects of iodine on binding affinity .

Q. How can derivatives of this compound be designed for improved pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.